3-(4-甲氧基-1-萘基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

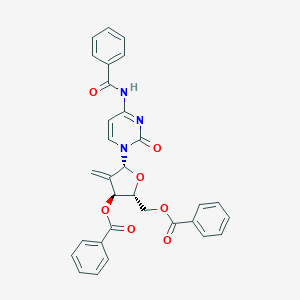

3-(4-Methoxy-1-naphthyl)acrylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related naphthalene derivatives and their chemical properties, which can provide insights into the characteristics of similar compounds. For instance, the synthesis of a naphthalene derivative with methoxy groups and carboxylic acid functionalities is described, which suggests that 3-(4-Methoxy-1-naphthyl)acrylic acid could be a compound of interest in pharmaceutical or material science applications due to its structural features .

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions, including Friedel-Crafts reactions, condensation, dehydration, and hydrolysis. For example, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid is achieved through a sequence of reactions starting from anisole and anisole acid, leading to a final product with a high purity of 99.7% . This suggests that the synthesis of 3-(4-Methoxy-1-naphthyl)acrylic acid could potentially follow a similar pathway, with modifications to the starting materials and reaction conditions to introduce the acrylic acid moiety.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of methoxy groups and other substituents that can influence the chemical behavior of the compound. For instance, the presence of a carboxylic acid group, as in the case of 3-(4-Methoxy-1-naphthyl)acrylic acid, would contribute to the acidity and potential for forming salts or esters. The papers do not directly analyze the molecular structure of 3-(4-Methoxy-1-naphthyl)acrylic acid, but they do provide insights into the structural aspects of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives can be studied through their interactions with other chemicals. For example, the photocycloaddition of 4-methoxy-1-naphthonitrile with acrylonitrile and 3,4-dihydro-2H-pyran under sunlight indicates that naphthalene derivatives can participate in cycloaddition reactions, which could be relevant for the chemical reactions of 3-(4-Methoxy-1-naphthyl)acrylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of methoxy and carboxylic acid groups would affect the solubility, acidity, and potential for fluorescence. For instance, the association of naphthalene-labeled poly(acrylic acid) with cationic surfactants and its fluorescence properties suggest that 3-(4-Methoxy-1-naphthyl)acrylic acid could also exhibit interesting interactions and fluorescence characteristics under certain conditions .

科学研究应用

1. 合成和化学转化

3-(4-甲氧基-1-萘基)丙烯酸已被用于各种合成过程中。Abdel‐Wahhab等人(1968年)描述了其环化成菲衍生物,展示了其在复杂有机转化中的作用。该过程涉及将酸转化为乙酰氧基菲羧酸甲酯,进而可以进一步改造为甲氧基菲烯(Abdel‐Wahhab等人,1968年)。

2. 电催化应用

在电化学中,Kashiwagi等人(1993年)展示了3-(4-甲氧基-1-萘基)丙烯酸在改性石墨毡电极上对萘酚进行氧化偶联的应用。这项工作突显了其在定量氧化中的有效性,以产生联苯萘,展示了其在电催化应用中的潜力(Kashiwagi et al., 1993)。

3. 制药中间体合成

该化合物还被探索用作制药合成中的前体。Mahmood等人(2002年)讨论了其在合成萘普生前体中的用途,强调了其在制药行业中的重要性。该研究涉及从商业可获得的萘醛中开发一种新的合成途径,展示了其在药物开发中的实际应用(Mahmood et al., 2002)。

4. 聚合物科学

在聚合物科学中,郭金戈(2013年)研究了含有3-(4-甲氧基-1-萘基)丙烯酸的新型共聚物的合成,该共聚物表现出显著的阻垢和荧光特性。这项研究揭示了其在创造具有特定功能属性的聚合物中的实用性(Guo Jin-ge, 2013)。

安全和危害

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313, which provide guidance on what to do in case of exposure .

属性

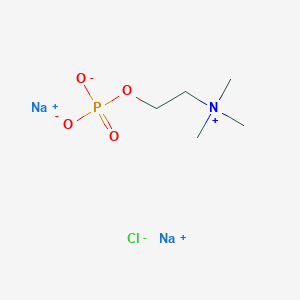

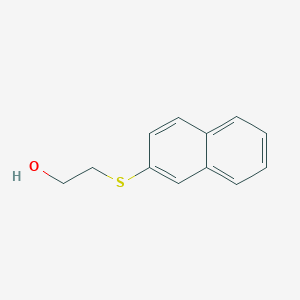

IUPAC Name |

(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWSMCXLZKKQFV-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxy-1-naphthyl)acrylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)

![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)

![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)